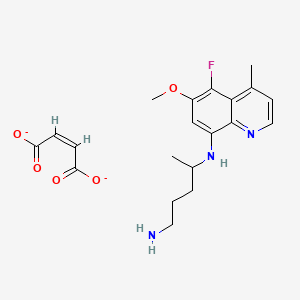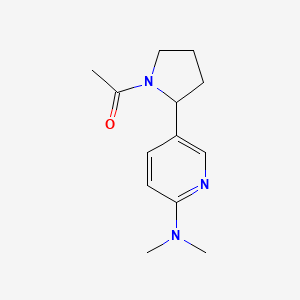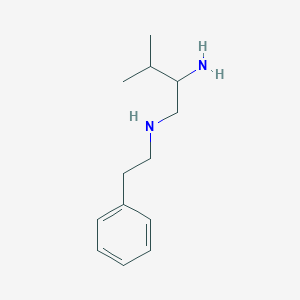
4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridine ring substituted with methyl, piperidinyl, and pyrrolidinyl groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the ring can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the methyl, piperidinyl, and pyrrolidinyl groups can be achieved through nucleophilic substitution or other suitable reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow techniques.
Purification: Employing methods such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or aryl groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for treating specific diseases.
Industry: Utilizing its unique properties in materials science or as a catalyst in chemical reactions.
作用機序
The mechanism by which 4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine exerts its effects would depend on its interaction with molecular targets. This could involve:
Binding to Receptors: Modulating the activity of specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Affecting cellular signaling pathways to alter physiological responses.
類似化合物との比較
Similar Compounds
4-Methyl-2-(pyrrolidin-1-yl)pyridine: Lacks the piperidinyl group, which may affect its reactivity and biological activity.
5-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine: Lacks the methyl group, potentially altering its chemical properties.
4-Methyl-5-(1-methylpiperidin-2-yl)pyridine: Lacks the pyrrolidinyl group, which may influence its interactions with biological targets.
Uniqueness
The presence of all three substituents (methyl, piperidinyl, and pyrrolidinyl) in 4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H25N3 |
|---|---|
分子量 |
259.39 g/mol |
IUPAC名 |
4-methyl-5-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-13-11-16(19-9-5-6-10-19)17-12-14(13)15-7-3-4-8-18(15)2/h11-12,15H,3-10H2,1-2H3 |
InChIキー |
ZJOZHUVRZCOQGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2CCCCN2C)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)

![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)
![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)
![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)




![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)

